molecular formula C9H15NO3 B12981201 8-Oxa-2-azaspiro[4.5]decane-6-carboxylic acid

8-Oxa-2-azaspiro[4.5]decane-6-carboxylic acid

Cat. No.: B12981201
M. Wt: 185.22 g/mol
InChI Key: RSXZKBTUUACENJ-UHFFFAOYSA-N
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Description

8-Oxa-2-azaspiro[4.5]decane-6-carboxylic acid is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxa-2-azaspiro[4.5]decane-6-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired spiro compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-Oxa-2-azaspiro[4.5]decane-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

8-Oxa-2-azaspiro[4.5]decane-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Oxa-2-azaspiro[4.5]decane-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a crucial role in metabolism and inflammation. The compound’s spiro structure allows it to fit into the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

  • 2,8-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.4]nonane
  • 2-Oxa-7-azaspiro[4.4]nonane

Comparison: 8-Oxa-2-azaspiro[4.5]decane-6-carboxylic acid is unique due to the presence of both oxygen and nitrogen atoms within its spiro structure, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers a different set of interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

8-oxa-2-azaspiro[4.5]decane-6-carboxylic acid

InChI

InChI=1S/C9H15NO3/c11-8(12)7-5-13-4-2-9(7)1-3-10-6-9/h7,10H,1-6H2,(H,11,12)

InChI Key

RSXZKBTUUACENJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCOCC2C(=O)O

Origin of Product

United States

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